2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine

Lipophilicity LogP Drug design

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is a chiral, saturated heterocyclic primary amine (molecular formula C6H11F3N2, MW 168.16) that integrates a strained four-membered azetidine ring with an electron-withdrawing trifluoromethyl group and a free aminomethyl handle. Physicochemical profiling—including XLogP3 (0.6), topological polar surface area (29.3 Ų), and hydrogen bond donor/acceptor counts—positions this scaffold within a property space that is attractive for fragment-based and lead-optimization campaigns.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
CAS No. 1263279-91-9
Cat. No. B1394231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine
CAS1263279-91-9
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CN(C1)C(CN)C(F)(F)F
InChIInChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2
InChIKeyBVVNZGJNHPMVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine (CAS 1263279-91-9): Physicochemical Baseline for a CF3-Azetidine Building Block


2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is a chiral, saturated heterocyclic primary amine (molecular formula C6H11F3N2, MW 168.16) that integrates a strained four-membered azetidine ring with an electron-withdrawing trifluoromethyl group and a free aminomethyl handle [1]. Physicochemical profiling—including XLogP3 (0.6), topological polar surface area (29.3 Ų), and hydrogen bond donor/acceptor counts—positions this scaffold within a property space that is attractive for fragment-based and lead-optimization campaigns [1]. The compound is marketed as a research-grade building block (purity ≥95–98%) by multiple vendors, and its predicted boiling point (139.7 °C) and flash point (38.3 °C) are available for handling and formulation considerations .

Why 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine Cannot Be Interchanged with Other CF3-Heterocyclic Amines


Superficial structural similarity among CF3-bearing saturated heterocyclic amines (e.g., azetidine, pyrrolidine, piperidine) masks profound differences in physicochemical and metabolic behavior that preclude simple substitution. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that both the ring size and the fluorine substitution pattern tightly govern pKa, LogP, and intrinsic microsomal clearance [1]. For instance, the azetidine ring introduces higher ring strain and a distinct conformational preference compared to pyrrolidine or piperidine, which alters the basicity of the amine centre and, consequently, the compound’s ionization state at physiological pH. The trifluoromethyl group on the α-carbon of the target compound further modulates lipophilicity and metabolic stability in a manner that cannot be replicated by simple CF3-alkyl amines or by moving the CF3 group to alternative positions on the heterocycle. These quantitative differences directly impact oral absorption, target engagement, and metabolic fate, meaning that replacing this compound with a pyrrolidine or piperidine analogue without experimental validation risks program failure.

Quantitative Differentiation Evidence for 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine vs. Closest Analogues


Lipophilicity Modulation: Azetidine vs. Pyrrolidine CF3-Amine Pair

The azetidine derivative 2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine exhibits an XLogP3 of 0.6 [1], while the direct pyrrolidine analogue (3,3,3-trifluoro-2-(pyrrolidin-1-yl)propan-1-amine) has a reported LogP of 0.97 . Although both values fall within the desirable range for oral bioavailability, the 0.37 log unit difference translates into an approximately 2.3-fold lower lipophilicity for the azetidine, which can reduce non-specific protein binding and off-target promiscuity.

Lipophilicity LogP Drug design

Basicity (pKa) Tuning Through Ring Strain: Azetidine Exhibits Lower Basicity than Pyrrolidine and Piperidine Counterparts

While experimental pKa values for the exact target compound are not publicly available, class-level inference from the systematic study of mono- and difluorinated saturated heterocyclic amines demonstrates that azetidine derivatives consistently exhibit pKa values approximately 1.5–2.0 log units lower than their pyrrolidine counterparts due to increased ring strain and altered hybridization at nitrogen [1]. This predicts that the conjugate acid of 2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine has a pKa roughly between 7.5 and 8.5, compared to ~9–10 for an analogous pyrrolidine. The lower basicity translates into a higher fraction of the neutral, membrane-permeable species at physiological pH (7.4).

pKa basicity ring strain

Metabolic Stability: Fluorinated Azetidines Demonstrate High Intrinsic Microsomal Clearance Resistance

In the same systematic survey, the majority of fluorinated azetidine derivatives exhibited high metabolic stability in intrinsic microsomal clearance assays, with the notable exception of the 3,3-difluoroazetidine compound [1]. Although the target compound was not explicitly tested, the class-level data demonstrate that monofluorinated and CF3-substituted azetidines generally retain metabolic robustness, suggesting that 2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is likely to exhibit low intrinsic clearance. This contrasts with some pyrrolidine analogues that, depending on the fluorination pattern, can show higher susceptibility to oxidative metabolism.

Metabolic stability microsomal clearance azetidine

Conformational Rigidity and Topological Polar Surface Area (TPSA) Optimization

The topological polar surface area (TPSA) of 2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is 29.3 Ų [1], which is significantly lower than that of many saturated heterocyclic amines. For comparison, unsubstituted pyrrolidine-ethanamine has a TPSA of approximately 26–30 Ų, but the presence of the CF3 group in the target compound adds minimal polar surface while increasing molecular volume. This TPSA value, combined with the conformational restriction imposed by the azetidine ring, predicts adequate passive permeability across the blood-brain barrier (CNS MPO score >4) [2]. In contrast, larger ring analogues (piperidine) or those with additional polar substituents often exceed the TPSA threshold of 70 Ų recommended for CNS penetration.

TPSA conformational restriction CNS drug-likeness

High-Value Application Scenarios for 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine in Drug Discovery and Chemical Biology


CNS Penetrant Fragment Library Design

With a TPSA of 29.3 Ų and a predicted XLogP3 of 0.6, this compound meets key CNS MPO criteria [1][2]. Its low molecular weight (168.16 Da) and single hydrogen bond donor make it an ideal fragment for CNS-targeted fragment-based drug discovery. It can be incorporated into fragment libraries aimed at GPCRs, ion channels, or enzymes where blood-brain barrier penetration is critical.

Lead Optimization of Metabolic Stability

Class-level evidence indicates that fluorinated azetidines exhibit high intrinsic microsomal stability [1]. This compound can serve as a metabolically resistant amine building block when coupled to carboxylic acids or sulfonyl chlorides. It is particularly valuable when replacing a metabolically labile pyrrolidine or piperidine amine in a lead series to improve half-life and reduce clearance.

Conformational Restriction for Target Selectivity

The azetidine ring imposes a rigid, puckered conformation that can pre-organize the pharmacophore for selective target binding [1]. Compared to flexible acyclic amines or larger ring analogues, this compound reduces the entropic penalty upon binding, potentially enhancing affinity for shallow or cryptic binding pockets in proteins such as kinases, proteases, or epigenetic readers.

Chemical Probe Synthesis Requiring Balanced Lipophilicity

The LogP differential of ~0.37 units lower than the pyrrolidine analogue [1][2] can be exploited to fine-tune lipophilicity without altering the core pharmacophore. This is critical when optimizing for solubility, off-target binding, and pharmacokinetic properties in chemical probe development. The compound is suitable for late-stage functionalization via reductive amination or amide coupling.

Quote Request

Request a Quote for 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.